N-methyl-N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyridin-2-amine
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Overview
Description
N-methyl-N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a 1,3,4-oxadiazole ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyridin-2-amine typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions involving appropriate piperidine derivatives.
Introduction of the pyridine ring: The pyridine ring can be incorporated through coupling reactions, such as Suzuki or Heck coupling, using pyridine derivatives.
Methylation: The final step involves the methylation of the nitrogen atom using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyridin-2-amine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.
Major Products
Scientific Research Applications
N-methyl-N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties.
Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-methyl-N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may act as an inhibitor, activator, or modulator of these targets, thereby affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share the 1,3,4-oxadiazole ring and exhibit similar biological activities.
Piperidine derivatives: Compounds containing the piperidine ring are known for their pharmacological properties.
Pyridine derivatives: Pyridine-containing compounds are widely used in medicinal chemistry and materials science.
Uniqueness
N-methyl-N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyridin-2-amine is unique due to the combination of its three distinct heterocyclic rings, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C14H19N5O |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-methyl-N-[1-(1,3,4-oxadiazol-2-ylmethyl)piperidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C14H19N5O/c1-18(13-4-2-3-7-15-13)12-5-8-19(9-6-12)10-14-17-16-11-20-14/h2-4,7,11-12H,5-6,8-10H2,1H3 |
InChI Key |
BZQIPLRBNISAFL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC2=NN=CO2)C3=CC=CC=N3 |
Origin of Product |
United States |
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